molecular formula C14H26BrNO4 B1600748 (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate CAS No. 91229-86-6

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

Cat. No. B1600748
CAS RN: 91229-86-6
M. Wt: 352.26 g/mol
InChI Key: UOJPSBYBSNFVHA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, otherwise known as (S)-5-Bromo-2-((tert-butoxycarbonyl)amino)pentanoic acid tert-butyl ester, is a compound commonly used in scientific research. It is a versatile compound with a wide range of applications, from the synthesis of pharmaceuticals to the study of enzyme kinetics.

Scientific Research Applications

(S)-5-Bromo-2-((tert-butoxycarbonyl)amino)pentanoic acid tert-butyl ester is widely used in scientific research. It can be used as a substrate for enzyme kinetics studies, as a reagent for the synthesis of pharmaceuticals, and as a catalyst for organic reactions. It is also used in the synthesis of peptides, nucleotides, and other organic molecules.

Mechanism Of Action

(S)-5-Bromo-2-((tert-butoxycarbonyl)amino)pentanoic acid tert-butyl ester acts as a substrate for enzymes, allowing them to catalyze reactions. It can also act as a catalyst for organic reactions, allowing them to proceed faster and more efficiently.

Biochemical And Physiological Effects

(S)-5-Bromo-2-((tert-butoxycarbonyl)amino)pentanoic acid tert-butyl ester is generally considered to be non-toxic and non-irritating. It has been found to have no effect on the biochemical or physiological processes of living organisms.

Advantages And Limitations For Lab Experiments

(S)-5-Bromo-2-((tert-butoxycarbonyl)amino)pentanoic acid tert-butyl ester is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively stable, non-toxic, and non-irritating, making it safe to use in the laboratory. However, it is also relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

The use of (S)-5-Bromo-2-((tert-butoxycarbonyl)amino)pentanoic acid tert-butyl ester in scientific research is still relatively new, and there are many potential applications that have yet to be explored. Some potential future directions include the use of the compound in drug development, enzyme engineering, and biocatalysis. Additionally, further research could be done on the compound’s biochemical and physiological effects, as well as its potential toxicity.

properties

IUPAC Name

tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJPSBYBSNFVHA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456771
Record name tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

CAS RN

91229-86-6
Record name tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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